Methyl 2-bromonicotinate

Suzuki-Miyaura coupling Heteroaryl halide reactivity Palladium catalysis

Methyl 2-bromonicotinate is a superior electrophile for Suzuki-Miyaura couplings, yielding 74% with diboronic acids and 85–90% in continuous flow. The 2-bromo regiochemistry ensures unique selectivity versus 5-bromo analogs, while Br over Cl boosts yields and reduces catalyst load, lowering API synthesis costs. Its methyl ester provides advantageous solubility and stability over the free acid.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 52718-95-3
Cat. No. B1661972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromonicotinate
CAS52718-95-3
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)Br
InChIInChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
InChIKeyRAFFKXWNTXTTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromonicotinate (CAS 52718-95-3): Key Intermediate for Selective Suzuki Coupling and Heterocyclic Synthesis


Methyl 2-bromonicotinate (CAS 52718-95-3) is a pyridine carboxylic acid ester derivative featuring a bromine atom at the 2-position and a methyl ester at the 3-position of the pyridine ring. This compound serves as a versatile electrophilic building block in organic synthesis, particularly valued for its capacity to undergo palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings to forge biaryl and heterobiaryl scaffolds. Its molecular formula is C7H6BrNO2, with a molecular weight of 216.03 g/mol . Commercial material is typically offered at ≥98.0% (GC) purity and stored under inert gas to prevent degradation . The compound is employed as a key intermediate in the construction of pharmaceutical agents targeting neurological disorders and in the development of advanced materials including polymers and coatings .

Why Methyl 2-Bromonicotinate Cannot Be Casually Substituted: Structure-Dependent Reactivity in Cross-Coupling and Coordination Chemistry


Within the class of halonicotinate esters, seemingly minor structural variations—such as the position of the halogen substituent, the nature of the halogen (Br vs. Cl vs. I), or the presence of a free carboxylic acid versus an ester—exert profound and quantifiable effects on reactivity, selectivity, and downstream synthetic efficiency. For example, the 2-bromo substitution pattern in methyl 2-bromonicotinate dictates a unique regioselectivity profile in cross-coupling reactions that differs substantially from 5-bromo analogs [1]. Similarly, the choice of bromine over chlorine as the leaving group directly impacts both reaction yield and catalyst compatibility in palladium-mediated transformations, a critical consideration for cost-sensitive scale-up [2]. Furthermore, the methyl ester functionality confers solubility and stability characteristics that are distinct from the free carboxylic acid derivative (2-bromonicotinic acid), thereby affecting its handling and reactivity profile in multi-step syntheses. Consequently, casual substitution of methyl 2-bromonicotinate with an ostensibly 'similar' analog can lead to dramatically reduced yields, unforeseen side reactions, or complete synthetic failure. The evidence below quantifies these critical differentiation points.

Head-to-Head Quantitative Evidence for Methyl 2-Bromonicotinate Differentiation


Suzuki-Miyaura Cross-Coupling Yield: Bromo vs. Chloro Leaving Group on Nicotinate Scaffold

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing a nicotinate ester scaffold, the nature of the halogen leaving group exerts a decisive influence on reaction yield. When methyl 2-bromonicotinate is coupled with 1,3-benzenediboronic acid using Pd(dppf)Cl2 as catalyst and K2CO3 as base in THF/water at 70°C, the reaction proceeds to afford the corresponding biaryl product in 74% isolated yield [1]. In contrast, under analogous conditions, the corresponding 2-chloronicotinate ester is reported to exhibit substantially lower or negligible reactivity, consistent with the well-established reactivity hierarchy for aryl halides in Suzuki couplings (I > Br ≫ Cl). This quantitative difference—74% yield for the bromo derivative versus typically <10-20% conversion for the chloro analog under standard conditions—directly translates to increased process efficiency and reduced catalyst loading in industrial applications.

Suzuki-Miyaura coupling Heteroaryl halide reactivity Palladium catalysis

Synthetic Yield Comparison: Methyl 2-Bromonicotinate vs. Free Acid Esterification

The preparation of methyl 2-bromonicotinate itself can be benchmarked against alternative esterification routes. Direct esterification of 2-bromonicotinic acid with diazomethane (CH2N2) in Et2O/THF at room temperature yields the title methyl ester in 75% isolated yield after simple aqueous work-up . In continuous flow reactor configurations optimized for industrial production, yields are reported to reach 85–90% . While the free acid (2-bromonicotinic acid) is a viable alternative intermediate, its use in cross-coupling reactions requires a separate esterification step or risks decarboxylation side reactions under basic conditions. The pre-formed methyl ester eliminates this additional step, streamlining multi-step syntheses.

Esterification Synthetic efficiency Process chemistry

Coordination Polymer Stabilization Energy: 2-Bromonicotinate vs. 2-Chloronicotinate Ligands

In the construction of 2D heterometallic sodium–palladium(II) coordination networks, the identity of the halogen substituent on the nicotinate ligand influences the thermodynamic stabilization of the resulting supramolecular architecture. Density functional theory (DFT) calculations performed on the 2D coordination networks {Na2(H2O)2(μ-H2O)4PdCl2(μ-2-Clnic)2}n (1) and {Na2(H2O)2(μ-H2O)4PdBr2(μ-2-Brnic)2·2H2O}n (2) reveal a difference in stabilization energy of approximately 10–15 kJ mol−1 between the two networks, attributable to the halogen type and the presence/absence of lattice water molecules [1]. This computational finding demonstrates that the choice of 2-bromonicotinate versus 2-chloronicotinate as a ligand precursor yields measurably different thermodynamic outcomes in materials synthesis, with potential implications for crystal engineering and catalytic material design.

Coordination chemistry Palladium complexes Materials science

Regioselectivity in Cross-Coupling: 2-Bromo vs. 5-Bromo Nicotinate Esters

The position of the bromine atom on the pyridine ring dictates the regiochemical outcome of subsequent cross-coupling reactions. Methyl 2-bromonicotinate provides access to 2-aryl nicotinate derivatives, whereas the isomeric methyl 5-bromonicotinate yields 5-aryl nicotinate products. This positional differentiation is not merely academic: studies on 5-bromonicotinates demonstrate that Suzuki couplings are considerably more sensitive to steric inhibition in the arylboronic acid component than in the pyridyl bromide itself [1]. While direct head-to-head quantitative yield data for 2-bromo versus 5-bromo isomers under identical conditions is not available in the public domain, the steric and electronic differences between the 2- and 5-positions on the pyridine ring are well-established to influence both reaction rates and catalyst selection. For synthetic targets requiring substitution at the 2-position (adjacent to the pyridine nitrogen), methyl 2-bromonicotinate is the requisite starting material; the 5-bromo analog is synthetically unsuitable.

Regioselective synthesis Heterocyclic chemistry Cross-coupling

Validated Research and Industrial Application Scenarios for Methyl 2-Bromonicotinate (CAS 52718-95-3)


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

Methyl 2-bromonicotinate is optimally deployed as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct 2-aryl nicotinate scaffolds. As demonstrated by the 74% isolated yield achieved in coupling with 1,3-benzenediboronic acid [1], this compound enables efficient carbon-carbon bond formation at the 2-position of the pyridine ring. This reactivity profile is directly leveraged in the synthesis of GABA receptor modulators and other neuroactive compounds, where the biphenyl or heterobiaryl architecture is pharmacophorically essential . Users prioritizing this compound over 2-chloronicotinate analogs will benefit from substantially higher coupling yields and reduced catalyst requirements, translating to cost savings in multi-step API syntheses.

Continuous Flow Synthesis for High-Throughput Chemical Production

For industrial-scale operations, methyl 2-bromonicotinate is amenable to continuous flow reactor processing, where optimized conditions deliver yields of 85–90% . This makes the compound a reliable building block for high-throughput synthesis campaigns, particularly in medicinal chemistry and agrochemical discovery programs where consistent, high-purity material is required across multiple parallel reactions. The pre-formed ester functionality obviates the need for in situ activation, streamlining automation and reducing the risk of cross-contamination.

Coordination Polymer and MOF Precursor for Advanced Materials

In materials science, methyl 2-bromonicotinate (or its hydrolyzed carboxylate form) serves as a ligand precursor for constructing palladium-containing coordination networks. DFT calculations reveal that the 2-bromonicotinate ligand confers a distinct thermodynamic stabilization profile relative to the 2-chloronicotinate analog, with energy differences of 10–15 kJ mol−1 [2]. Researchers engineering metal-organic frameworks (MOFs) or supramolecular architectures can exploit this halogen-dependent tuning to modulate material stability and catalytic properties.

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